molecular formula C4H6N4O B030909 4,5-Diamino-6-hydroxypyrimidine CAS No. 1672-50-0

4,5-Diamino-6-hydroxypyrimidine

Cat. No. B030909
CAS RN: 1672-50-0
M. Wt: 126.12 g/mol
InChI Key: PWRHKLKFADDKHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,5-diamino-6-hydroxypyrimidine and its derivatives often involves multi-component reactions (MCRs) that allow for the efficient and selective assembly of the pyrimidine core. A common approach includes the condensation of appropriate precursors under conditions that favor the formation of the pyrimidine ring, followed by subsequent functionalization to introduce the amino and hydroxy groups at the desired positions. The use of hybrid catalysts, such as organocatalysts, metal catalysts, and green solvents, has been highlighted for their effectiveness in synthesizing pyrimidine derivatives, including 4,5-diamino-6-hydroxypyrimidine scaffolds (Parmar et al., 2023).

Scientific Research Applications

  • Pharmaceutical Applications:

    • DAHP has been utilized in the synthesis of Pemetrexed disodium, a novel multi-targeted antifolate used in cancer therapy (Sekhar, Acharyulu, & Anjaneyulu, 2011).
    • It inhibits GTP Cyclohydrolase I (GTPCH), which could have implications for targeting GTPCH in tissues abundant in GFRP (Xie, Smith, & Gross, 1998).
    • DAHP suppresses VCAM-1 expression in human endothelial cells, potentially impacting inflammatory processes (Ikemoto et al., 2008).
    • A new hydroxypyrimidine derivative shows promise as a topical gel for treating inflammation (Kuvaeva et al., 2022).
  • Chemical Synthesis and Applications:

    • DAHP is used in the synthesis of various chemical compounds, including substituted tetrahydropyrimido[4,5-c][2,7]naphthyridines, potential nonclassical folates (Gangjee & Ohemeng, 1985).
    • It plays a role in the synthesis of certain pyrimidine and pyrimidoindole derivatives, useful in various chemical and biological applications (Ranjbar‐Karimi, Beiki-Shoraki, & Amiri, 2010).
  • Industrial and Material Science Applications:

    • In the field of corrosion science, 2,4-diamino-6-hydroxypyrimidine effectively inhibits mild steel corrosion in acidic environments, which is significant for industrial applications (Yıldız, 2018).
  • Food Safety and Toxicology:

    • DAHP has been evaluated for safety in food contact materials, with no safety concerns for consumers when used in certain conditions (Flavourings, 2009).

Safety And Hazards

Safety data sheets suggest that contact with 4,5-Diamino-6-hydroxypyrimidine should be avoided, as it may cause skin and eye irritation and may be harmful if inhaled . It is recommended to use personal protective equipment when handling this compound .

Future Directions

While specific future directions for the study of 4,5-Diamino-6-hydroxypyrimidine are not detailed in the search results, related compounds have been synthesized and evaluated for their anti-tubercular activities .

properties

IUPAC Name

4,5-diamino-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-2-3(6)7-1-8-4(2)9/h1H,5H2,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRHKLKFADDKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=O)N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50168240
Record name 4,5-Diaminohypoxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Diamino-6-hydroxypyrimidine

CAS RN

1672-50-0
Record name 4,5-Diaminohypoxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001672500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Diamino-6-hydroxypyrimidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36908
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Record name 4,5-Diaminohypoxanthine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Diamino-6-hydroxypyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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